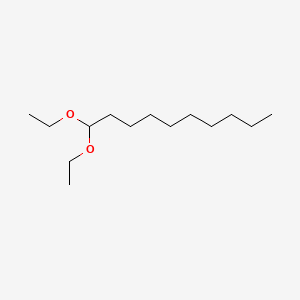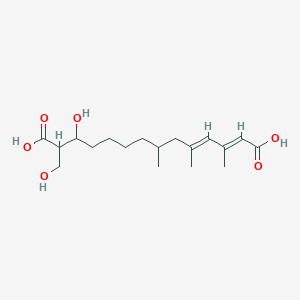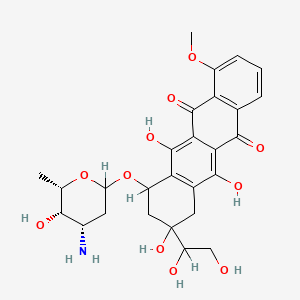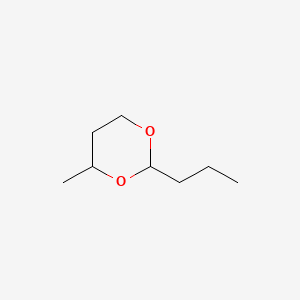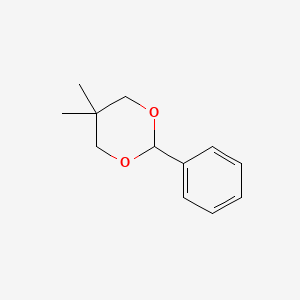
21-Deacetyldeflazacort
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 21-Deacetyldeflazacort is C23H29NO5 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involving 21-Deacetyldeflazacort are not specified in the search results. It is known to be a metabolite of Deflazacort .Applications De Recherche Scientifique
Immunology: Modulation of Immune Responses
21-Deacetyldeflazacort: is a metabolite of Deflazacort, a systemic corticosteroid used to modulate immune responses . It plays a significant role in the treatment of autoimmune diseases by suppressing overactive immune system components, thus providing a pathway for studying autoimmune pathophysiology and potential treatments.
Neurology: Blood-Brain Barrier Penetration
Research indicates that 21-Deacetyldeflazacort may cross the blood-brain barrier . This characteristic is particularly valuable in neurological studies, as it could lead to the development of treatments for inflammatory brain diseases where other corticosteroids cannot reach.
Dermatology: Anti-inflammatory Applications
The anti-inflammatory properties of 21-Deacetyldeflazacort make it a compound of interest in dermatological research . It could be instrumental in developing new treatments for inflammatory skin conditions such as eczema and psoriasis.
Rheumatology: Treatment of Arthritis
21-Deacetyldeflazacort: has been used in the context of rheumatoid arthritis treatment . Its effects on joint inflammation and immune modulation are areas of active research, aiming to improve therapeutic strategies for arthritis patients.
Mécanisme D'action
Target of Action
21-Deacetyldeflazacort, the active metabolite of Deflazacort, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
21-Deacetyldeflazacort binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects on the body .
Biochemical Pathways
The biochemical pathways affected by 21-Deacetyldeflazacort are related to its anti-inflammatory and immunosuppressive effects. By binding to the glucocorticoid receptor, 21-Deacetyldeflazacort can modulate the transcription of genes involved in immune response and inflammation .
Pharmacokinetics
Deflazacort is rapidly converted to 21-Deacetyldeflazacort by esterases after oral administration . 21-Deacetyldeflazacort is then further metabolized by CYP3A4 to several other inactive metabolites, including 6β-hydroxy-21-desacetyl deflazacort . These metabolic processes impact the bioavailability of 21-Deacetyldeflazacort.
Result of Action
The molecular and cellular effects of 21-Deacetyldeflazacort’s action are primarily related to its anti-inflammatory and immunosuppressive properties. By binding to the glucocorticoid receptor, 21-Deacetyldeflazacort can suppress the immune response and reduce inflammation .
Action Environment
The action, efficacy, and stability of 21-Deacetyldeflazacort can be influenced by various environmental factors. For instance, factors that affect the activity of esterases and CYP3A4, such as other drugs or certain foods, can impact the metabolism and hence the action of 21-Deacetyldeflazacort
Safety and Hazards
Propriétés
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENSGCYKTRNIST-RVUAFKSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043063 | |
| Record name | 21-Desacetyldeflazacort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21-Deacetyldeflazacort | |
CAS RN |
13649-57-5 | |
| Record name | Deacetyldeflazacort | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13649-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Desacetyldeflazacort | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013649575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-Desacetyldeflazacort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-DESACETYLDEFLAZACORT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1LWN33J2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)
